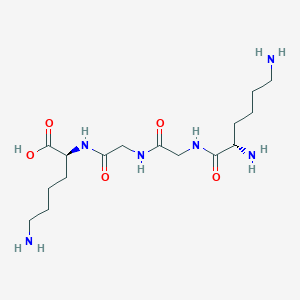

H-Lys-Gly-Gly-Lys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Lys-Gly-Gly-Lys-OH is a useful research compound. Its molecular formula is C16H32N6O5 and its molecular weight is 388.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structure

- Chemical Formula : C₁₁H₁₄N₄O₄

- Molecular Weight : 258.25 g/mol

Biochemical Studies

H-Lys-Gly-Gly-Lys-OH is utilized as a model compound in biochemical studies to investigate peptide synthesis and interactions. It serves as a substrate in enzyme assays, helping to elucidate mechanisms of enzyme action and substrate specificity.

Immunology

Research has indicated that this peptide may exhibit immunomodulatory properties. Studies have shown that peptides containing lysine residues can influence immune responses, potentially leading to therapeutic applications in immunotherapy .

Drug Development

The potential for this compound in drug development is notable, particularly in the design of peptide-based therapeutics. Its structure allows for modifications that can enhance binding affinity to target receptors, making it a candidate for developing new drugs aimed at specific diseases .

Cellular Signaling

The interaction of this compound with cellular receptors has been studied to understand its role in signaling pathways. Peptides like this can modulate cellular processes by acting as agonists or antagonists at specific receptors, influencing cellular behavior .

Material Science

In material science, this compound is explored for its potential in creating peptide-based materials and hydrogels that can be used in biomedical applications such as drug delivery systems and tissue engineering .

Data Table: Summary of Applications

Case Study 1: Immunomodulatory Effects

A study investigated the immunomodulatory effects of this compound on lymphocyte activation. Results indicated that the peptide enhanced T-cell proliferation, suggesting its potential use in enhancing immune responses during infections or vaccinations.

Case Study 2: Drug Interaction Studies

Another research focused on the interaction of this compound with specific receptors involved in inflammatory responses. The findings demonstrated that this peptide could inhibit pro-inflammatory cytokine production, indicating its therapeutic potential in treating inflammatory diseases.

Propiedades

Número CAS |

57625-91-9 |

|---|---|

Fórmula molecular |

C16H32N6O5 |

Peso molecular |

388.46 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C16H32N6O5/c17-7-3-1-5-11(19)15(25)21-9-13(23)20-10-14(24)22-12(16(26)27)6-2-4-8-18/h11-12H,1-10,17-19H2,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t11-,12-/m0/s1 |

Clave InChI |

QHGBBKBFAJZAHZ-RYUDHWBXSA-N |

SMILES |

C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

SMILES isomérico |

C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES canónico |

C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

Secuencia |

KGGK |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.